molecular formula C13H11BrF3NO3S2 B2449360 5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-sulfonamide CAS No. 1351647-91-0

5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2449360
CAS No.: 1351647-91-0
M. Wt: 430.25
InChI Key: SQMJUQJVDMEDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, including bromination, sulfonation, and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the bromine or sulfonamide positions .

Scientific Research Applications

5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: A simpler analog without the bromine and trifluoromethylphenyl groups.

    5-bromo-thiophene-2-sulfonamide: Lacks the hydroxy and trifluoromethylphenyl groups.

    N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-sulfonamide: Similar but without the bromine atom.

Uniqueness

5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-sulfonamide is unique due to the presence of the bromine atom, hydroxy group, and trifluoromethylphenyl group, which collectively contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrF3NO3S2/c14-11-5-6-12(22-11)23(20,21)18-7-10(19)8-1-3-9(4-2-8)13(15,16)17/h1-6,10,18-19H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMJUQJVDMEDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CNS(=O)(=O)C2=CC=C(S2)Br)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrF3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.